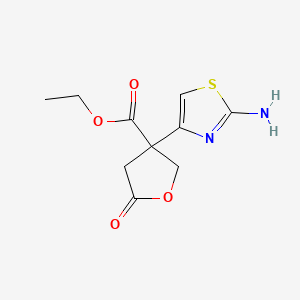

3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-2-15-8(14)10(3-7(13)16-5-10)6-4-17-9(11)12-6/h4H,2-3,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYVOYIVHCKYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)OC1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389758 | |

| Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328275-97-4 | |

| Record name | Ethyl 3-(2-amino-1,3-thiazol-4-yl)-5-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester typically involves the reaction of ethyl 2-amino-4-thiazoleacetate with appropriate reagents under controlled conditions. One common method includes the use of thiourea and α-halo carbonyl compounds, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like beta-lactamase, which are crucial for bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The compound can also interact with DNA or proteins, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Biological Activity

3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester, a compound characterized by its thiazole moiety and tetrahydrofuran structure, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- CAS Number : 328275-97-4

- Molecular Weight : 240.28 g/mol

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that thiazole-containing compounds demonstrated IC values comparable to established chemotherapeutics like doxorubicin in certain cancer models .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial effects. The presence of the amino group in the thiazole ring enhances the compound's ability to interact with microbial targets, leading to inhibition of growth in various bacterial strains. This suggests a potential application in developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For example, certain thiazole derivatives have been shown to inhibit fatty acid synthase (FASN), which is implicated in cancer metabolism. This inhibition can lead to reduced lipid synthesis in cancer cells, thereby limiting their proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G1/S phase transition.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can result in oxidative stress, which is detrimental to cancer cells .

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic routes for 3-(2-Amino-thiazol-4-yl)-5-oxo-tetrahydro-furan-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via refluxing precursors in acetic acid with sodium acetate, followed by recrystallization from DMF/acetic acid mixtures. Key parameters include reaction time (3–5 hours), solvent ratios (e.g., ethanol/water 1:2), and stoichiometric control of intermediates like 2-aminothiazol-4(5H)-one . Evidence from analogous triazolone derivatives shows that adjusting equivalents of sodium acetate or using alternative aldehydes (e.g., pyridinylmethylene) can alter yields (66–81%) and melting points (116–131°C) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) and amino (N–H at ~3300 cm⁻¹). Nuclear Magnetic Resonance (NMR) confirms regiochemistry: thiazole protons appear as singlets (~δ 7.5 ppm), while ester groups show triplet signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) . Contradictions in splitting patterns may arise from tautomerism or solvent effects. For example, NH₂ protons in thiazole may exchange with D₂O, simplifying spectra .

Q. How is the hydrolytic stability of the ester moiety assessed under physiological conditions?

Methodological Answer: Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Aliquots are analyzed via HPLC at timed intervals to track ester hydrolysis to the carboxylic acid. Half-life calculations use first-order kinetics. Protective strategies, such as steric hindrance from tetrahydrofuran, can delay hydrolysis .

Advanced Research Questions

Q. What computational or experimental methods validate the stereochemical configuration of the tetrahydrofuran ring?

Methodological Answer: X-ray crystallography is definitive for assigning stereochemistry. If crystals are unavailable, NOESY NMR can detect spatial proximity between protons (e.g., axial vs. equatorial positions). Density Functional Theory (DFT) calculations predict stable conformers by comparing experimental and computed NMR chemical shifts (RMSD < 0.3 ppm) .

Q. How are bioactivity assays designed to evaluate this compound’s antimicrobial or antitumor potential?

Methodological Answer: For antimicrobial testing, microdilution assays determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls like doxorubicin. Structural analogs with 3,4-dimethoxyphenyl substituents show enhanced activity, guiding SAR studies .

Q. What strategies resolve contradictions in reaction outcomes during derivatization (e.g., unexpected cyclization or byproducts)?

Methodological Answer: Byproducts from condensation reactions (e.g., thienopyrimidinones) are characterized via LC-MS and isolated via preparative TLC. Mechanistic studies using deuterated solvents or radical scavengers identify pathways (e.g., keto-enol tautomerism vs. radical intermediates). For example, ethyl cyanoacetate condensation under acidic vs. neutral conditions yields hydroxy- or amino-substituted nicotinic esters, respectively .

Q. How is regioselectivity achieved in functionalizing the thiazole ring without disrupting the tetrahydrofuran scaffold?

Methodological Answer: Electrophilic aromatic substitution (e.g., bromination) targets the thiazole’s C5 position due to electron-donating amino groups. Protecting the ester with tert-butyl groups prevents ring-opening. Pd-catalyzed cross-couplings (Suzuki-Miyaura) introduce aryl groups at C4, monitored by tracking coupling constants in ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.